molecular formula C12H13N3OS B13514545 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine

Cat. No.: B13514545
M. Wt: 247.32 g/mol
InChI Key: ZLMAXNLPBXHMRP-UHFFFAOYSA-N
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Description

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a benzothiophene ring attached to a piperazine ring, which is further substituted with a nitroso group

Preparation Methods

The synthesis of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods for this compound would involve optimization of reaction conditions to ensure high yield and purity, as well as scalability of the process.

Chemical Reactions Analysis

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions.

Mechanism of Action

The mechanism of action of 1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine involves its interaction with specific molecular targets. It acts as a modulator of serotonin and dopamine receptors, which are involved in various neurological processes. The compound’s effects are mediated through its binding to these receptors, leading to changes in neurotransmitter levels and signaling pathways .

Comparison with Similar Compounds

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its nitroso group, which imparts distinct chemical reactivity and potential biological activity.

Biological Activity

1-(1-Benzothiophen-4-yl)-4-nitrosopiperazine is a compound that has garnered attention due to its potential biological activities, particularly as a nitric oxide donor. This article explores its biological activity, mechanisms of action, and potential applications in pharmacology.

Chemical Structure and Properties

The compound features a benzothiophene moiety coupled with a nitroso group attached to a piperazine ring. This unique structural configuration is responsible for its distinct chemical reactivity and biological properties. The presence of the nitroso group allows it to act as a nitric oxide donor, which is crucial in various physiological processes such as vasodilation and neurotransmission.

This compound operates primarily through the release of nitric oxide (NO). NO plays a significant role in:

  • Vasodilation : Relaxation of blood vessels, improving blood flow.
  • Neurotransmission : Modulating communication between neurons.
  • Cellular Signaling : Influencing various signaling pathways critical for cellular functions.

The compound's hydrophobic benzothiophene ring enhances its interaction with hydrophobic pockets in proteins, potentially altering their function and activity. This interaction is essential for its neuroprotective effects, which may have implications in treating neurological disorders .

Nitric Oxide Donor Activity

Research indicates that compounds with similar structures exhibit significant neuroprotective effects. The ability to release NO suggests potential therapeutic applications in conditions such as:

  • Cardiovascular Diseases : By promoting vasodilation.
  • Neurological Disorders : Such as Alzheimer's disease, where NO can influence amyloid peptide aggregation .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, a comparative analysis with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-(1-Benzothiophen-4-yl)piperazineLacks the nitroso groupDifferent reactivity and potential applications
4-NitrosopiperazineLacks the benzothiophene ringLess hydrophobic, potentially less effective
2-(Benzothiazol-2-yl)-N,N-dimethylpiperazineContains a benzothiazole insteadDistinct electronic properties

The combination of both the benzothiophene ring and the nitroso group in this compound imparts distinct chemical and biological properties not found in similar compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research highlights its potential applications:

  • Neuroprotective Studies : Compounds similar to this compound have been investigated for their ability to protect neurons from oxidative stress and apoptosis, suggesting that this compound may share these beneficial effects.
  • Vasodilatory Effects : Other studies focusing on nitric oxide donors indicate that such compounds can significantly improve vascular health by enhancing blood flow and reducing hypertension.
  • Molecular Docking Studies : Virtual screening of piperazine derivatives has shown promising results in binding to key sites on enzymes like acetylcholinesterase, indicating that this compound may similarly interact with important biological targets .

Properties

Molecular Formula

C12H13N3OS

Molecular Weight

247.32 g/mol

IUPAC Name

1-(1-benzothiophen-4-yl)-4-nitrosopiperazine

InChI

InChI=1S/C12H13N3OS/c16-13-15-7-5-14(6-8-15)11-2-1-3-12-10(11)4-9-17-12/h1-4,9H,5-8H2

InChI Key

ZLMAXNLPBXHMRP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=C3C=CSC3=CC=C2)N=O

Origin of Product

United States

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